Propane, 1,3-diisocyanato-
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Overview
Description
1,3-Diisocyanatopropane is an organic compound with the molecular formula C5H6N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone. This compound is known for its reactivity and is used in various industrial and research applications .
Preparation Methods
1,3-Diisocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and hazardous reagent . The general reaction is as follows:
H2N−(CH2)3−NH2+2COCl2→O=C=N−(CH2)3−N=C=O+4HCl
Industrial production methods often involve similar reactions but on a larger scale, with additional steps for purification and stabilization of the final product .
Chemical Reactions Analysis
1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:
Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.
Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.
Scientific Research Applications
1,3-Diisocyanatopropane is utilized in various scientific research fields:
Mechanism of Action
The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.
Comparison with Similar Compounds
1,3-Diisocyanatopropane can be compared with other isocyanates such as:
1,6-Diisocyanatohexane: Used in the production of polyurethanes, it has a longer carbon chain, which affects the properties of the resulting polymers.
Toluene Diisocyanate: Commonly used in flexible foam production, it has aromatic rings that influence its reactivity and the properties of the polymers formed.
Methylenediphenyl Diisocyanate: Used in rigid foam production, it has a more complex structure that provides different mechanical properties to the polymers.
1,3-Diisocyanatopropane is unique due to its shorter carbon chain and the presence of two isocyanate groups, making it highly reactive and suitable for specific applications in polymer chemistry and material science .
Properties
CAS No. |
3753-93-3 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
1,3-diisocyanatopropane |
InChI |
InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2 |
InChI Key |
IKYNWXNXXHWHLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C=O)CN=C=O |
Origin of Product |
United States |
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